REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.O=[C:11]([CH2:16][CH2:17][C:18](OC)=[O:19])[C:12]([O:14][CH3:15])=[O:13]>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([NH:8][C:18](=[O:19])[C:17]([CH2:16][CH2:11][C:12]([O:14][CH3:15])=[O:13])=[N:9]2)=[CH:6][CH:7]=1
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Name
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|
Quantity
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2.3 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=CC1)N)N
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Name
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|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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CO
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Name
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Quantity
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2.14 g
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Type
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reactant
|
Smiles
|
O=C(C(=O)OC)CCC(=O)OC
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Red precipitate formed
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Type
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FILTRATION
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Details
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which was filtered
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Type
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WASH
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Details
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washed successively with 10 ml of MeOH (1×), 10 ml of DCM (1×), and 15 ml of hexanes (2×)
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Name
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|
Type
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product
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Smiles
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BrC1=CC=C2NC(C(=NC2=C1)CCC(=O)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |